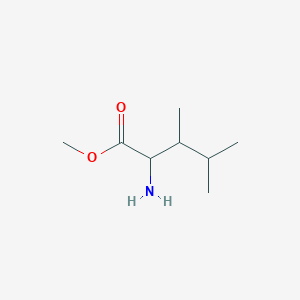
Methyl 2-amino-3,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-3,4-dimethylpentanoate” is a chemical compound with the CAS Number: 1543407-68-6 . Its molecular weight is 159.23 and its IUPAC name is "methyl 2-amino-3,4-dimethylpentanoate" .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-3,4-dimethylpentanoate” is1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3 . This indicates that the compound has a molecular formula of C8H17NO2 . Physical And Chemical Properties Analysis
“Methyl 2-amino-3,4-dimethylpentanoate” has a molecular weight of 159.23 .Relevant Papers There are several relevant papers for “Methyl 2-amino-3,4-dimethylpentanoate”. One paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Another paper discusses the electronic, nano-dielectric, mass and fluorescence spectral characterizations of 2-amino 4-methyl pyridinium fumarate novel crystals for use in opto-electronics and electronic displays .
Applications De Recherche Scientifique
Enantiomeric Analysis in Extraterrestrial Chemistry
Studies have found that certain amino acids, including isomers closely related to Methyl 2-amino-3,4-dimethylpentanoate, show enantiomeric excesses in meteorites, suggesting asymmetric influences on organic chemical evolution predating life on Earth. This highlights its potential relevance in understanding prebiotic chemistry and the origin of life's molecular asymmetry (Cronin & Pizzarello, 1997).
Analytical Chemistry Applications
In analytical chemistry, derivatives of Methyl 2-amino-3,4-dimethylpentanoate and related compounds are utilized as solvents and reagents. For instance, dimethyl sulfoxide (DMSO) has been identified as an improved solvent for the ninhydrin reaction in amino acid analysis, showcasing its utility in biochemical assays and research (Moore, 1968).
Pharmacological and Biomedical Research
Methyl 2-amino-3,4-dimethylpentanoate derivatives have been explored for their pharmacological activities. For example, certain chromene derivatives, structurally related to Methyl 2-amino-3,4-dimethylpentanoate, have been identified as potent apoptosis inducers in cancer research, offering insights into new therapeutic approaches (Kemnitzer et al., 2004).
Corrosion Inhibition
Research into compounds structurally similar to Methyl 2-amino-3,4-dimethylpentanoate has led to the development of effective corrosion inhibitors for metals. These compounds offer significant protection, showcasing the potential of such molecules in industrial applications (Missoum et al., 2013).
Neurodegenerative Disease Research
Compounds related to Methyl 2-amino-3,4-dimethylpentanoate have been utilized in studies aiming to localize and understand the progression of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, providing a non-invasive approach to monitor these hallmark features in living patients (Shoghi-Jadid et al., 2002).
Antimicrobial Research
Further investigations have demonstrated the antimicrobial potential of derivatives of Methyl 2-amino-3,4-dimethylpentanoate, indicating their relevance in developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Greenhouse Gas Capture
Research into non-aqueous amine systems for carbon dioxide capture has explored the use of derivatives similar to Methyl 2-amino-3,4-dimethylpentanoate, highlighting their potential in reducing health risks associated with current solvent systems used in CO2 absorption (Karlsson et al., 2019).
Propriétés
IUPAC Name |
methyl 2-amino-3,4-dimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIQLAANANHSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3,4-dimethylpentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2770313.png)
![2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770315.png)
![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2770318.png)
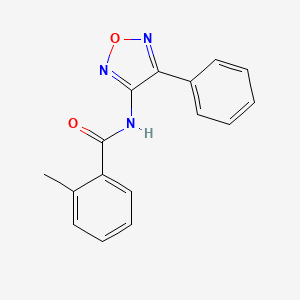
![1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2770320.png)
![4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2770321.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2770323.png)
![7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
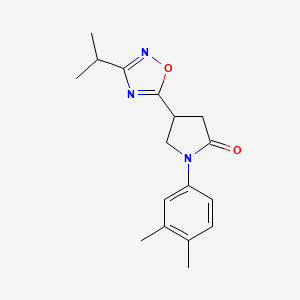
![N-[[1-[(2-Chloroacetyl)amino]cyclohexyl]methyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B2770331.png)
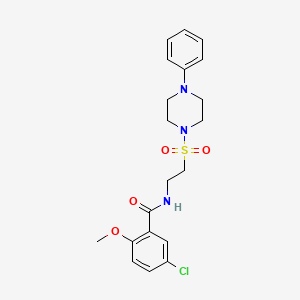
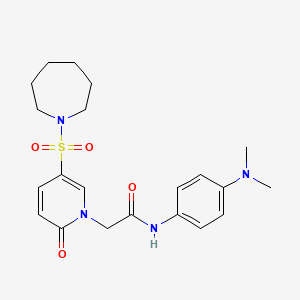
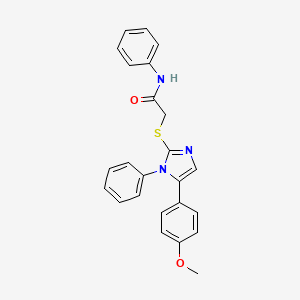
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)